3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol
CAS No.:
Cat. No.: VC20131856
Molecular Formula: C11H11F2N3O
Molecular Weight: 239.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11F2N3O |
|---|---|
| Molecular Weight | 239.22 g/mol |
| IUPAC Name | 3-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]phenol |
| Standard InChI | InChI=1S/C11H11F2N3O/c12-11(13)16-5-4-10(15-16)14-7-8-2-1-3-9(17)6-8/h1-6,11,17H,7H2,(H,14,15) |
| Standard InChI Key | GBZYJKGARGTQKN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)O)CNC2=NN(C=C2)C(F)F |
Introduction
Structural Features
The compound includes several key structural elements:
-
Difluoromethyl Group: Attached to the pyrazole ring, this group enhances the compound's reactivity and biological activity.
-
Pyrazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms, known for its presence in various biologically active compounds.
-
Phenolic Moiety: Contributes to the compound's solubility and potential antioxidant properties.
Synthesis and Reactions
The synthesis of such pyrazole derivatives typically involves multi-step organic reactions. Common reactions include:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic conditions |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Alkyl halides, sodium hydride | Base presence required |
These reactions can be adapted to synthesize 3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol, although specific conditions may vary.
Biological Activity and Potential Applications
Pyrazole derivatives are often investigated for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The difluoromethyl group can enhance binding interactions, potentially increasing efficacy in modulating enzyme activity or receptor function.
Similar Compounds
Several compounds exhibit structural similarities to 3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Difluoromethyl)-4-methylpyrazole | C6H7F2N2 | Contains difluoromethyl group; simpler structure |
| 5-(Difluoromethyl)-2-pyrazinamine | C5H5F2N3 | Exhibits unique nitrogen heterocycles |
| 4-{[(Difluoromethyl)pyrazolyl]methylene}aniline | C12H10F2N4 | Combines aniline with pyrazole; different reactivity |
These compounds can serve as references for understanding the potential biological activities and chemical properties of 3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume